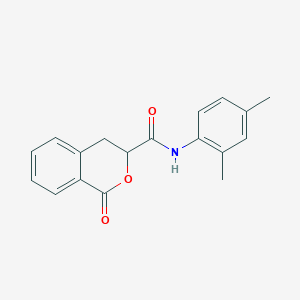

N-(2,4-Dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

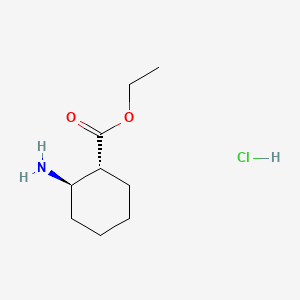

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.338. The purity is usually 95%.

BenchChem offers high-quality N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Organische Synthese

“N-(2,4-Dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamid” findet in der wissenschaftlichen Forschung breite Anwendung als Lösungsmittel, Reaktionsmedium und Reagenz in der organischen Synthese .

Polymerproduktion

Diese Verbindung ist auch ein wesentlicher Bestandteil bei der Synthese von Polymeren wie Poly(methylmethacrylat) (PMMA), Poly(vinylchlorid) (PVC) und Poly(ethylenterephthalat) (PET) .

Neurotoxizitätsstudien

Amitraz und seine Hauptmetabolite, einschließlich „this compound“, sind bekanntermaßen potente Neurotoxine. Sie wurden in der Forschung eingesetzt, um die Zytotoxizität in HepG2-Zellen zu beurteilen .

Insektizid-/Akarizidforschung

Diese Verbindung ist ein Metabolit von Amitraz, das aufgrund seiner hohen Wirksamkeit gegen Varroa destructor, einen Parasiten, der für die Varroose bei Honigbienen verantwortlich ist, weit verbreitet als Akarizid eingesetzt wird .

Blut-Hirn-Schranke (BHS) Studien

In silico ADMEt-Assays prognostizieren, dass Amitraz und seine Metaboliten, einschließlich „this compound“, Verbindungen sind, die die BHS passieren und Toxizität im zentralen und peripheren Nervensystem induzieren können .

G-Protein-gekoppelte Rezeptorforschung

Die Hauptzielklasse, die für Amitraz und seine Metaboliten vorhergesagt wird, ist die Familie der A-G-Protein-gekoppelten Rezeptoren, die Reaktionen auf Hormone und Neurotransmitter umfasst .

Wirkmechanismus

Target of Action

The primary target of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is the alpha-adrenergic system and the octopamine receptors in the central nervous system . These targets play a crucial role in the regulation of various physiological processes, including neurotransmission and the modulation of immune responses .

Mode of Action

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide acts as an agonist of the alpha-adrenergic system . It interacts with the octopamine receptors in the central nervous system, leading to the inhibition of monoamine oxidases and prostaglandin synthesis . This interaction results in overexcitation, which can lead to paralysis and death in insects .

Biochemical Pathways

The action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide affects several biochemical pathways. The inhibition of monoamine oxidases disrupts the breakdown of monoamine neurotransmitters, leading to an increase in their levels . The inhibition of prostaglandin synthesis affects the production of these lipid compounds, which have diverse hormone-like effects in animals .

Pharmacokinetics

It is known that most animal species, including humans, can metabolize the compound rapidly to form six metabolites during biotransformation . The impact of these properties on the bioavailability of the compound is currently unknown.

Result of Action

The molecular and cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide’s action include overexcitation, which can lead to paralysis and death in insects . In mammals, the compound is less harmful and is used as an insecticide against mite- or tick-infestation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide. For example, the compound’s effectiveness can be affected by the pH of the environment . Under less acidic conditions (pH 3–6), mainly N-(2,4-dimethylphenyl)-N ′-methylformamidine and already amounts of 2,4-dimethylphenylformamide occur .

Biochemische Analyse

Biochemical Properties

It is known that the compound is a metabolite of the pesticide amitraz . It is formed via hydrolysis, indicating that it may interact with enzymes involved in hydrolytic reactions .

Cellular Effects

The cellular effects of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide are currently unknown. Given its structural similarity to amitraz, it may share some of its effects. Amitraz and its metabolites are known to be potent neurotoxicants, suggesting that N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide could potentially influence cell function in the nervous system .

Molecular Mechanism

The molecular mechanism of action of N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is not well-studied. Given its formation from amitraz, it may share some of its parent compound’s mechanisms. Amitraz is known to interact with a variety of receptors, including G protein-coupled receptors, which could potentially be a target for N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide .

Temporal Effects in Laboratory Settings

Studies on amitraz suggest that its metabolites can persist for a significant amount of time .

Metabolic Pathways

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide is a metabolite of amitraz, and is formed via hydrolysis . This suggests that it may be involved in metabolic pathways related to the breakdown of amitraz.

Eigenschaften

IUPAC Name |

N-(2,4-dimethylphenyl)-1-oxo-3,4-dihydroisochromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO3/c1-11-7-8-15(12(2)9-11)19-17(20)16-10-13-5-3-4-6-14(13)18(21)22-16/h3-9,16H,10H2,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRVWYIAKBFHNID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2CC3=CC=CC=C3C(=O)O2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-5-methoxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2562773.png)

![3-[5-(4-Fluoro-phenyl)-1H-pyrrol-2-yl]-propionic acid](/img/structure/B2562774.png)

![1-[Methyl(phenyl)carbamoyl]ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2562780.png)

![1-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2562782.png)

![2-cyano-N-(2,3-dihydro-1-benzofuran-3-yl)-3-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2562783.png)

![Ethyl 6-methoxypyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B2562786.png)

![9-(3-chloro-4-fluorophenyl)-3-(2-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2562792.png)

![2-[(2-Oxo-2-piperidin-1-ylethyl)thio]benzoic acid](/img/structure/B2562793.png)